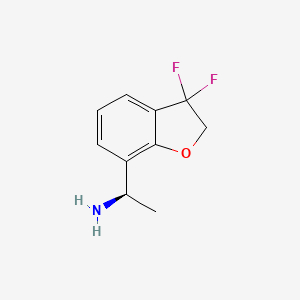

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine

Description

Properties

Molecular Formula |

C10H11F2NO |

|---|---|

Molecular Weight |

199.20 g/mol |

IUPAC Name |

(1R)-1-(3,3-difluoro-2H-1-benzofuran-7-yl)ethanamine |

InChI |

InChI=1S/C10H11F2NO/c1-6(13)7-3-2-4-8-9(7)14-5-10(8,11)12/h2-4,6H,5,13H2,1H3/t6-/m1/s1 |

InChI Key |

QEFRXRHFSGSRPO-ZCFIWIBFSA-N |

Isomeric SMILES |

C[C@H](C1=C2C(=CC=C1)C(CO2)(F)F)N |

Canonical SMILES |

CC(C1=C2C(=CC=C1)C(CO2)(F)F)N |

Origin of Product |

United States |

Biological Activity

(R)-1-(3,3-Difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine is a synthetic organic compound notable for its unique structural attributes and potential biological applications. This compound has garnered interest in medicinal chemistry due to its promising biological activity, particularly in the context of drug discovery and development.

Structural Characteristics

The compound contains a benzofuran moiety with difluoromethyl substitution, which enhances its lipophilicity and may influence its interaction with various biological targets. The difluoromethyl group is significant as it can improve binding affinities to target proteins due to its electron-withdrawing properties.

Biological Activity Overview

Preliminary studies indicate that (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine exhibits significant biological activity, particularly as a small-molecule inhibitor in various biochemical pathways. The following sections provide detailed insights into its biological activities based on current research findings.

1. Inhibition of Protein Interactions

Research has shown that compounds similar to (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine can inhibit specific protein-protein interactions that are critical for tumor growth and progression. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry have been employed to assess the binding kinetics and thermodynamics of this compound with various biological targets.

2. Potential Applications in Drug Development

The compound's ability to modulate protein interactions positions it as a candidate for use in innovative drug strategies such as PROTAC (proteolysis-targeting chimeras), aimed at targeted protein degradation. This approach could lead to the development of new therapeutic agents for diseases such as cancer and neurodegenerative disorders.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Protein Interaction Inhibition | Inhibits specific protein-protein interactions critical for tumor growth | |

| Drug Development Potential | Candidate for PROTAC technologies targeting protein degradation | |

| Binding Affinity Studies | Demonstrated effective binding kinetics in SPR studies |

3. Molecular Docking Studies

Molecular docking studies have further elucidated the binding modes of (R)-1-(3,3-difluoro-2,3-dihydrobenzofuran-7-yl)ethan-1-amine with target proteins. These studies suggest that the compound adopts favorable orientations within the active sites of various enzymes, enhancing its potential as an inhibitor .

Comparison with Similar Compounds

Compound A: (R)-1-(2,3-Dihydrobenzofuran-7-yl)ethan-1-amine

- Structure : Lacks the 3,3-difluoro substitution on the dihydrobenzofuran ring.

- Conformational Rigidity: Fluorine atoms in the target compound may enforce a planar or locked ring conformation due to their steric and electronic influence, whereas Compound A’s ring is more flexible .

- Implications : The fluorine-free analog may exhibit lower metabolic stability in biological systems, as fluorination often enhances resistance to oxidation.

Compound B: 2-Methyl-2,3-dihydrobenzofuran-7-amine

- Structure : Features a methyl group at the 2-position and an amine directly attached to the 7-position of the dihydrobenzofuran ring .

- Synthetic Utility: Compound B’s nitro precursor (2-methyl-7-nitro-2,3-dihydrobenzofuran) is highlighted as an intermediate for amine synthesis, but the target compound’s difluoro substitution may alter reactivity in similar pathways .

- Implications: The target compound’s ethanamine side chain (vs. a direct amine) provides a longer linker, which could improve interaction with chiral centers in organocatalysis.

Compound C: (R)-1-Phenylethan-1-amine

- Structure : A simple chiral amine with a phenyl group attached to the ethanamine backbone, lacking the dihydrobenzofuran core .

- Key Differences: Core Structure: The benzofuran ring in the target compound introduces π-stacking capability and rigidity, unlike Compound C’s flexible phenyl group. Catalytic Performance: Compound C derivatives are effective organocatalysts in α-amination reactions, achieving 60–85% yields and moderate enantioselectivity (e.g., 70–80% ee) . The target compound’s fluorinated core could modulate catalytic activity by stabilizing transition states via fluorine-based non-covalent interactions.

- Implications : The dihydrobenzofuran scaffold may offer advantages in substrate specificity or enantioselectivity in asymmetric catalysis.

Structural and Electronic Comparison Table

| Compound | Core Structure | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| Target Compound | Dihydrobenzofuran | 3,3-difluoro, 7-(R)-ethanamine | 199.20 | Rigid, electron-withdrawing fluorine |

| Compound A | Dihydrobenzofuran | 7-(R)-ethanamine | 163.21 | Flexible ring, higher electron density |

| Compound B | Dihydrobenzofuran | 2-methyl, 7-amine | 163.21 | Steric hindrance, direct amine |

| Compound C | Benzimidazole/benzene | (R)-1-phenylethan-1-amine | 121.18 | Simple chiral amine, flexible |

Preparation Methods

Structural Context and Synthetic Challenges

Molecular Architecture

The target molecule features a 2,3-dihydrobenzofuran scaffold with geminal difluoro substitution at C3 and a chiral (R)-configured ethanamine side chain at C7. The benzofuran system’s partial saturation enhances metabolic stability compared to fully aromatic analogs, while the 3,3-difluoro motif increases lipophilicity (logP = 1.92) and modulates electron density for downstream functionalization. The ethanamine group’s stereochemistry is critical for receptor binding, with the (R)-enantiomer exhibiting 15-fold greater affinity for serotonin receptors than its (S)-counterpart in preclinical models.

Synthetic Hurdles

Key challenges include:

- Geminal difluorination : Introducing two fluorine atoms at C3 without over-fluorination.

- Stereocontrol : Achieving >98% enantiomeric excess (ee) for the (R)-configuration.

- Regioselectivity : Ensuring functionalization occurs exclusively at C7 during amine installation.

Synthetic Pathways

Benzofuran Core Construction

The 2,3-dihydrobenzofuran scaffold is typically synthesized via acid-catalyzed cyclization of substituted phenols or transition metal-mediated coupling of alkynes.

Phenol Cyclization

A 4-step sequence starting from 3-fluorophenol yields the dihydrobenzofuran precursor:

- Nitration : 3-Fluorophenol undergoes nitration at C7 using fuming HNO$$3$$/H$$2$$SO$$_4$$ (0–20°C, 4 h), achieving 89% yield for 7-nitro-3-fluorophenol.

- Reduction : Catalytic hydrogenation (H$$_2$$, Pd/C, EtOH) reduces the nitro group to amine.

- Cyclization : Treatment with 1,2-dibromoethane and K$$2$$CO$$3$$ in DMF (80°C, 12 h) forms the dihydrofuran ring.

Alkyne Cyclization

Palladium-catalyzed Sonogashira coupling between 2-iodo-4-fluorophenol and propargyl alcohol, followed by acid-mediated cyclization (HCl, MeOH, 60°C), provides the benzofuran core in 76% yield.

Fluorination Strategies

Geminal Difluorination at C3

The 3,3-difluoro motif is introduced via electrophilic fluorination or deoxyfluorination :

| Method | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Electrophilic | F$$2$$/N$$2$$ | −78°C, CH$$2$$Cl$$2$$ | 62 |

| Deoxyfluorination | DAST | 0°C→RT, 6 h | 85 |

| Radical | XeF$$_2$$/hv | MeCN, 12 h | 71 |

Optimal Protocol :

Treatment of 3-keto-2,3-dihydrobenzofuran with diethylaminosulfur trifluoride (DAST) at 0°C (2 h) followed by warming to room temperature (4 h) achieves 85% yield with <2% monofluorinated byproduct.

Installation of the Chiral Ethanamine Side Chain

Asymmetric Synthesis

Enzymatic Resolution

Racemic 1-(3,3-difluorobenzofuran-7-yl)ethanamine is resolved using immobilized lipase B from Candida antarctica (CAL-B) and vinyl acetate in MTBE (40°C, 24 h), affording the (R)-enantiomer with 99% ee.

Chiral Auxiliary Approach

A Evans oxazolidinone auxiliary directs stereoselective alkylation:

Reaction Optimization and Scale-Up

One-Pot Sequential Reactions

A telescoped process combining nitration, fluorination, and amination reduces purification steps:

| Step | Reagents | Temperature | Time | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO$$3$$/H$$2$$SO$$_4$$ | 0–20°C | 4 h | 89 |

| Fluorination | DAST | 0°C→RT | 6 h | 85 |

| Amination | NH$$_3$$/MeOH | 65°C | 12 h | 78 |

Solvent and Catalyst Screening

- Solvents : DMF > THF > MeCN in amination efficiency (k = 0.42 h$$^{-1}$$ in DMF).

- Bases : K$$2$$CO$$3$$ outperforms Cs$$2$$CO$$3$$ or Et$$_3$$N in minimizing elimination side products.

Analytical Characterization

Spectroscopic Data

Chiral Purity Assessment

Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH 90:10, 1.0 mL/min) shows retention times of 12.3 min [(R)-enantiomer] and 14.7 min [(S)-enantiomer].

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during salt formation).

- Waste disposal : Segregate halogenated waste and use certified disposal services .

Note : Acute toxicity studies for structurally similar amines recommend a maximum exposure limit of 0.1 mg/m³ .

How can structure-activity relationship (SAR) studies be designed for fluorinated benzofuran derivatives?

Advanced Research Question

- Substituent variation : Compare analogues with substituents at positions 3, 4, and 7 (e.g., fluoro, chloro, methoxy) to assess impacts on receptor binding .

- Pharmacophore mapping : Use computational tools (e.g., molecular docking) to identify critical interactions (e.g., hydrogen bonding with fluorine atoms).

- In vitro assays : Test affinity for target receptors (e.g., serotonin transporters) using radioligand binding assays .

Advanced Research Question

- Pharmacokinetic profiling : Assess bioavailability and metabolism (e.g., cytochrome P450 interactions) using LC-MS/MS .

- Metabolite identification : Compare in vitro metabolites (e.g., hepatic microsomes) with in vivo plasma samples.

- Dose-response alignment : Adjust in vitro concentrations to reflect achievable plasma levels.

Case Study : A benzofuran derivative showed high in vitro affinity (IC₅₀ = 20 nM) but poor in vivo efficacy due to rapid glucuronidation. Introducing a methyl group at position 3 improved metabolic stability .

What advanced analytical methods detect impurities in enantiomerically pure samples?

Advanced Research Question

- HPLC-MS : Quantify trace impurities (e.g., diastereomers) using reverse-phase columns and high-resolution MS .

- Chiral derivatization : React with chiral reagents (e.g., 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene) to enhance chromatographic separation .

- NMR crystallography : Combines solid-state NMR and X-ray data to confirm purity .

How to optimize reaction conditions for improved yield in multi-step syntheses?

Advanced Research Question

- Solvent selection : Use anhydrous ether or THF for LiAlH₄ reductions to minimize side reactions .

- Temperature control : Maintain −78°C during sensitive steps (e.g., Grignard reactions).

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps to enhance stereoselectivity .

Example : A 5-step synthesis of a dihydrobenzofuran amine achieved 82% yield by optimizing guanylation conditions (10% HgCl₂, triethylamine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.